Homoquinolinic acid

Overview

Description

Homoquinolinic acid is a potent excitotoxin and a conformationally-restricted analogue of N-methyl-D-aspartate. It acts as a partial agonist at the main glutamate site of the N-methyl-D-aspartate receptor, with some selectivity for receptors containing the NR2B subunit . This compound is known for its neurotoxic properties and is used extensively in scientific research to study the mechanisms of excitotoxicity and neurodegeneration.

Mechanism of Action

Target of Action

Homoquinolinic acid (HQA) is a potent excitotoxin . It is a conformationally-restricted analogue of N-methyl-D-aspartate (NMDA) and acts as a partial agonist of the main/glutamate site of the NMDA receptor . It shows some selectivity for NR2B subunit-containing receptors .

Mode of Action

HQA interacts with its targets, primarily the NMDA receptors, to induce a series of changes. It acts at the presynaptic terminal to enhance glutamate release . This interaction results in a robust increase in the frequency of events recorded in layer V .

Biochemical Pathways

HQA is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . This pathway is a major route for the metabolism of the essential amino acid tryptophan . The compounds produced in this pathway can activate, block, or modulate conventional neurotransmitter receptors .

Pharmacokinetics

Its ability to interact with nmda receptors and enhance glutamate release suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

As a potent excitotoxin, HQA can cause neuronal damage . Its interaction with NMDA receptors and the subsequent enhancement of glutamate release can lead to excitotoxicity, a process that can damage or kill neurons .

Biochemical Analysis

Biochemical Properties

Homoquinolinic acid plays a crucial role in biochemical reactions by interacting with NMDA receptors. It is approximately equipotent to NMDA and about five times more potent than quinolinic acid as an agonist of the NMDA receptor . This compound has been found to label a novel, yet uncharacterized binding site, which can be distinguished from the NMDA receptor with the use of 2-carboxy-3-carboxymethylquinoline (CCMQ), a selective ligand of the uncharacterized site . The interaction of this compound with NMDA receptors is essential for its excitotoxic effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by acting on NMDA receptors, leading to excitotoxicity. This compound can cause neuronal excitation and neurotoxicity, which are mediated through its action on NMDA receptors . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is primarily due to its ability to activate NMDA receptors, leading to calcium influx and subsequent cellular damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMDA receptors. As a partial agonist, it activates these receptors, leading to an influx of calcium ions into the cell . This calcium influx triggers a cascade of intracellular events, including the activation of various enzymes and signaling pathways that ultimately result in excitotoxicity and neuronal damage. This compound’s selectivity for NR2B subunit-containing receptors further modulates its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its excitotoxic properties over extended periods, leading to sustained neuronal damage

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can induce mild excitotoxicity, while higher doses can lead to severe neuronal damage and toxicity . Threshold effects have been observed, where a specific dosage range is required to elicit significant excitotoxic effects. Additionally, high doses of this compound can result in adverse effects, including convulsions and neurodegeneration.

Metabolic Pathways

This compound is involved in metabolic pathways related to the kynurenine pathway, which metabolizes the amino acid tryptophan . It interacts with various enzymes and cofactors within this pathway, influencing metabolic flux and metabolite levels. The role of this compound in these pathways is critical for understanding its broader biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized to regions with high NMDA receptor density, such as the hippocampus and cortex . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The subcellular localization of this compound is crucial for its excitotoxic effects and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoquinolinic acid can be synthesized through various methods. One common approach involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to yield quinoline-2,4-dicarboxylic acid, which can then be further modified to produce this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Homoquinolinic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various quinolinic derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

Substitution: Substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinolinic acid derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Homoquinolinic acid is widely used in scientific research due to its potent excitotoxic properties. Some of its applications include:

Chemistry: Used as a model compound to study the reactivity of quinoline derivatives.

Biology: Employed in studies of excitotoxicity and neurodegeneration.

Medicine: Investigated for its potential role in neurodegenerative diseases and as a tool to understand the mechanisms of neuronal damage.

Comparison with Similar Compounds

Quinolinic acid: Another potent excitotoxin and N-methyl-D-aspartate receptor agonist.

Ibotenic acid: A neurotoxin that acts on glutamate receptors.

Tetrazolylglycine: A compound with similar excitotoxic properties.

Uniqueness: Homoquinolinic acid is unique due to its conformationally-restricted structure, which provides selectivity for NR2B subunit-containing receptors. This selectivity makes it a valuable tool for studying specific receptor subtypes and their roles in excitotoxicity and neurodegeneration .

Biological Activity

Homoquinolinic acid (HQA) is a significant compound in neuropharmacology, recognized for its potent excitatory properties and its role as an agonist at the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of HQA, focusing on its mechanisms, effects on neuronal function, and implications in neurotoxicity and neurodegenerative diseases.

This compound is a conformationally restricted analogue of NMDA and exhibits approximately equipotent activity to NMDA, while being about five times more potent than quinolinic acid as an NMDA receptor agonist . Its selectivity for the NR2B subunit-containing receptors suggests a specific interaction that may influence synaptic plasticity and excitotoxicity.

Table 1: Comparative Potency of NMDA Receptor Agonists

| Compound | Potency Relative to NMDA | Notes |

|---|---|---|

| This compound | 1x | Strong agonist, selective for NR2B |

| Quinolinic Acid | 0.2x | Weaker agonist compared to HQA |

| NMDA | 1x | Standard reference |

Neurotoxic Effects

Research indicates that HQA can induce excitotoxicity, leading to neuronal damage through mechanisms similar to those observed with quinolinic acid. Specifically, HQA's activation of NMDA receptors can lead to increased intracellular calcium levels, resulting in oxidative stress and subsequent neuronal injury .

Case Study: HQA-Induced Neurotoxicity

A study conducted on rat cortical neurons demonstrated that HQA application resulted in significant excitatory responses, which were effectively blocked by NMDA receptor antagonists . This finding underscores the potential for HQA to contribute to neurodegenerative processes when present in excess.

Implications in Neurodegenerative Diseases

The excitotoxic effects of HQA are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Elevated levels of excitatory amino acids like HQA can exacerbate neuronal loss and cognitive decline. For instance, chronic exposure to elevated HQA levels has been linked to increased tau phosphorylation, a hallmark of neurodegeneration .

Antioxidant Responses and Neuroprotection

Interestingly, while HQA is primarily viewed as a neurotoxin, there is evidence suggesting that certain cellular responses may mitigate its harmful effects. For example, the upregulation of antioxidant enzymes in response to oxidative stress induced by HQA has been documented . This adaptive response may play a role in protecting neurons from prolonged exposure to excitotoxic levels.

Table 2: Neuroprotective Agents Against HQA-Induced Toxicity

| Agent | Mechanism | Effectiveness |

|---|---|---|

| Antioxidants (e.g., Vitamin E) | Scavenging reactive oxygen species | Moderate |

| NMDA Receptor Antagonists (e.g., MK-801) | Blocking excitotoxic signaling | High |

| Calcium Channel Blockers | Reducing calcium influx | High |

Properties

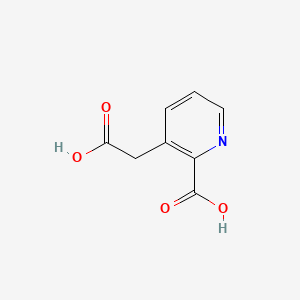

IUPAC Name |

3-(carboxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-6(11)4-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPMJFFEXJELOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197658 | |

| Record name | Homoquinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-75-5 | |

| Record name | 2-Carboxy-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoquinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoquinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homoquinolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.